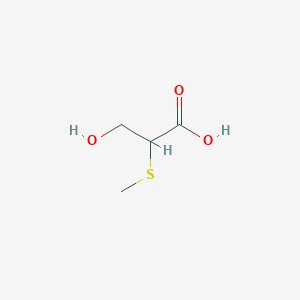
3-Hydroxy-2-(methylsulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(methylsulfanyl)propanoic acid is an organic compound with the molecular formula C4H8O3S It is characterized by the presence of a hydroxyl group, a carboxyl group, and a methylsulfanyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(methylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-(methylsulfanyl)propanoic acid with a hydroxylating agent under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may be catalyzed by a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or yeast can be genetically engineered to produce this compound from renewable resources such as glucose or glycerol. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2-(methylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
- Oxidation of the hydroxyl group can yield 3-oxo-2-(methylsulfanyl)propanoic acid.
- Reduction of the carboxyl group can produce 3-hydroxy-2-(methylsulfanyl)propanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(methylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study metabolic pathways involving sulfur-containing amino acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(methylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and metabolic processes. The methylsulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
3-Hydroxypropanoic acid: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-3-(methylsulfanyl)propanoic acid: Similar structure but different positioning of the hydroxyl group, leading to different reactivity and applications.
3-Hydroxy-2-methylpropanoic acid: Lacks the sulfur atom, resulting in different chemical properties and uses.
Uniqueness: 3-Hydroxy-2-(methylsulfanyl)propanoic acid is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on the same carbon backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Propiedades
Número CAS |
828936-63-6 |
|---|---|
Fórmula molecular |
C4H8O3S |
Peso molecular |
136.17 g/mol |
Nombre IUPAC |
3-hydroxy-2-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H8O3S/c1-8-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) |
Clave InChI |
OAUQEINGFLJPHQ-UHFFFAOYSA-N |
SMILES canónico |
CSC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


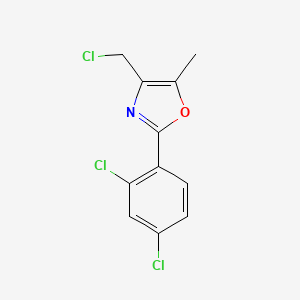
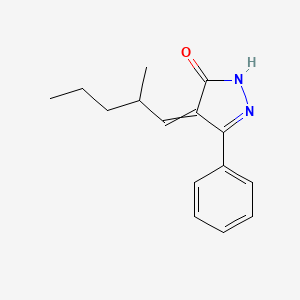
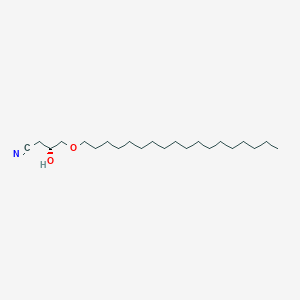
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14208705.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-](/img/structure/B14208706.png)
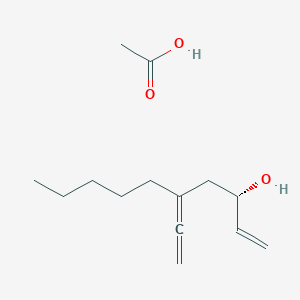
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)
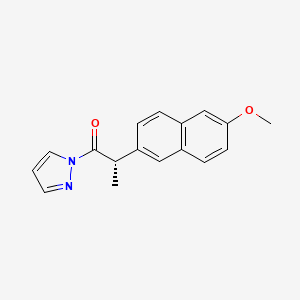

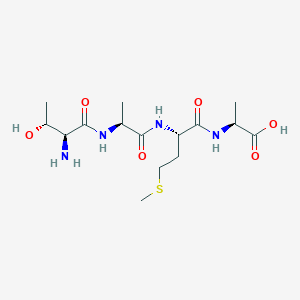
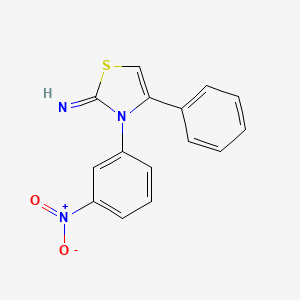

![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-](/img/structure/B14208743.png)
